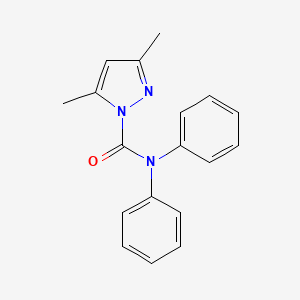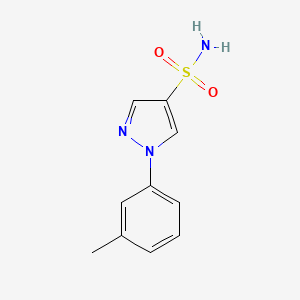![molecular formula C17H21F3N2O B2716618 N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide CAS No. 2094583-54-5](/img/structure/B2716618.png)
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide, also known as BTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Wirkmechanismus
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide acts as a selective agonist for the mu-opioid receptor (MOR). It binds to the MOR and activates downstream signaling pathways, leading to the inhibition of pain transmission and the induction of analgesia. This compound also acts as a modulator of dopamine and serotonin receptors, which may contribute to its analgesic and anesthetic effects.
Biochemical and Physiological Effects:
This compound has been shown to induce analgesia and anesthesia in animal models. It has also been shown to have antinociceptive effects in various pain models. This compound has been found to be highly selective for the MOR, with minimal affinity for other opioid receptors. It has also been shown to have low toxicity and good pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has several advantages for lab experiments, including its high selectivity for the MOR, low toxicity, and good pharmacokinetic properties. However, there are also limitations to using this compound in lab experiments, such as its limited solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for the MOR. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the potential use of this compound as a tool for studying the MOR and its downstream signaling pathways warrants further investigation.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its selective agonist activity for the MOR, low toxicity, and good pharmacokinetic properties make it an attractive candidate for further investigation. Future research on this compound and its analogs may lead to the development of novel analgesic and anesthetic agents with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide involves the reaction of N-benzylpyrrolidine with 2,2,2-trifluoroethyl prop-2-enoate in the presence of a catalyst. The reaction yields this compound as a white solid, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied for its potential use as an analgesic and anesthetic agent. In pharmacology, this compound has been investigated for its potential as a G protein-coupled receptor (GPCR) ligand. In neuroscience, this compound has been studied for its potential as a modulator of dopamine and serotonin receptors.
Eigenschaften
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c1-2-16(23)22(13-17(18,19)20)12-15-8-9-21(11-15)10-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXPPYUJQBIGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCN(C1)CC2=CC=CC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Hydroxyspiro[4.5]decan-8-one](/img/structure/B2716537.png)










![Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2716557.png)
![6-Tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716558.png)
